Methyl 2-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate
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Overview
Description
Methyl 2-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes an anthraquinone moiety, which is known for its photophysical properties, making it valuable in various fields such as organic synthesis, pharmaceutical development, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate typically involves multiple steps:
Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the oxidation of anthracene using reagents such as chromium trioxide (CrO₃) in acetic acid.
Sulfonation: The anthraquinone is then sulfonated using sulfuric acid (H₂SO₄) to introduce the sulfonic acid group.
Amidation: The sulfonated anthraquinone is reacted with 2-aminobenzoic acid to form the sulfonamide linkage.
Esterification: Finally, the carboxylic acid group of the 2-aminobenzoic acid is esterified using methanol (CH₃OH) and a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for sulfonation and esterification processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate can undergo various chemical reactions, including:
Oxidation: The anthraquinone moiety can be further oxidized to form quinones.
Reduction: Reduction of the anthraquinone can yield anthracene derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of reduced anthracene derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Methyl 2-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which Methyl 2-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate exerts its effects is largely dependent on its interaction with molecular targets. The anthraquinone moiety can participate in electron transfer reactions, which is crucial for its role as a fluorescent probe. Additionally, the sulfonamide group can interact with various biological targets, potentially inhibiting enzymes or interfering with cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar structure but with a different substitution pattern on the anthraquinone core.
9,10-Dioxo-9,10-dihydro-anthracene-2,6-dicarboxylic acid: Lacks the sulfonamide and ester functionalities, making it less versatile in certain applications.
Uniqueness
Methyl 2-(9,10-dioxo-9,10-dihydroanthracene-2-sulfonamido)benzoate is unique due to its combination of an anthraquinone core, sulfonamide linkage, and ester functionality. This combination imparts distinct photophysical properties and reactivity, making it valuable in a wide range of scientific applications.
Properties
IUPAC Name |
methyl 2-[(9,10-dioxoanthracen-2-yl)sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO6S/c1-29-22(26)17-8-4-5-9-19(17)23-30(27,28)13-10-11-16-18(12-13)21(25)15-7-3-2-6-14(15)20(16)24/h2-12,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVKUPNBIPQGFGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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